molecular formula C5H8ClNO B2729020 Propane, 1-chloro-2-isocyanato-2-methyl- CAS No. 10146-81-3

Propane, 1-chloro-2-isocyanato-2-methyl-

Cat. No.: B2729020
CAS No.: 10146-81-3
M. Wt: 133.58
InChI Key: PGYDISKBIVRYOH-UHFFFAOYSA-N
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Description

Propane, 1-chloro-2-isocyanato-2-methyl- is an organic compound with the molecular formula C5H8ClNO. It is known for its unique chemical structure, which includes both a chloro and an isocyanato group attached to a methyl-propane backbone. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry .

Scientific Research Applications

Propane, 1-chloro-2-isocyanato-2-methyl- has several scientific research applications:

Safety and Hazards

While specific safety and hazard information for 1-Chloro-2-isocyanato-2-methyl-propane was not found, it’s important to note that isocyanates are generally hazardous and can cause irritation to the skin and eyes, and respiratory problems if inhaled . Always handle with appropriate safety measures.

Chemical Reactions Analysis

Propane, 1-chloro-2-isocyanato-2-methyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Propane, 1-chloro-2-isocyanato-2-methyl- involves its reactive isocyanato group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with .

Properties

IUPAC Name

1-chloro-2-isocyanato-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO/c1-5(2,3-6)7-4-8/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYDISKBIVRYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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